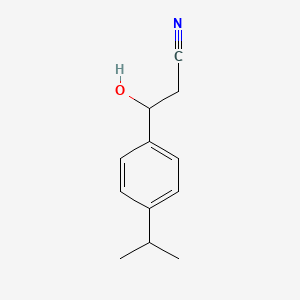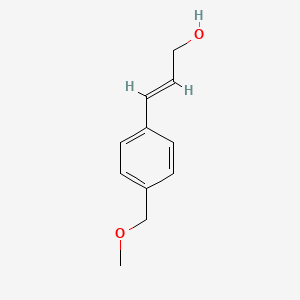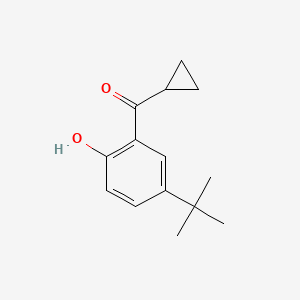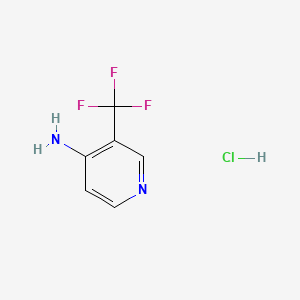
3-(Trifluoromethyl)pyridin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)pyridin-4-amine hydrochloride is a chemical compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF3) is particularly notable for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridin-4-amine hydrochloride typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 4-iodobenzene with trifluoromethylating agents . Another approach involves the use of Selectfluor® as a fluorinating reagent to achieve high yields of substituted 3-fluoropyridines .
Industrial Production Methods
In industrial settings, the production of trifluoromethylated pyridines often employs vapor-phase reactors. These reactors typically consist of a catalyst fluidized-bed phase and an empty phase, where fluorination proceeds efficiently . This method allows for the recycling of intermediates, thereby reducing overall production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Catalytic hydrogenolysis can reduce the compound to simpler forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like Selectfluor®.
Common Reagents and Conditions
Common reagents used in these reactions include:
Selectfluor®: For fluorination reactions.
Catalysts: Such as palladium for hydrogenolysis.
Oxidizing agents: For oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenolysis can yield 3-(trifluoromethyl)pyridine .
Scientific Research Applications
3-(Trifluoromethyl)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives
Uniqueness
3-(Trifluoromethyl)pyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H6ClF3N2 |
|---|---|
Molecular Weight |
198.57 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-3-11-2-1-5(4)10;/h1-3H,(H2,10,11);1H |
InChI Key |
RPFLUQAAPYAPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
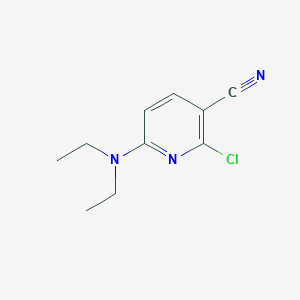
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
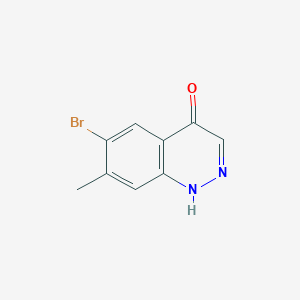
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
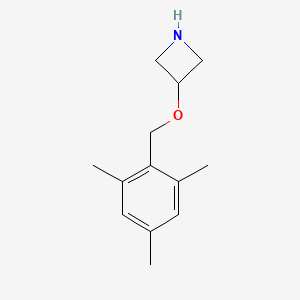

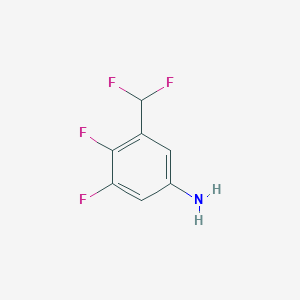
![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)


